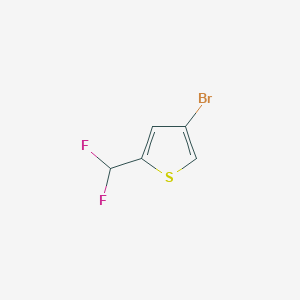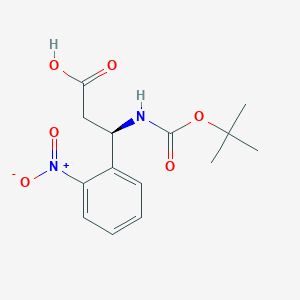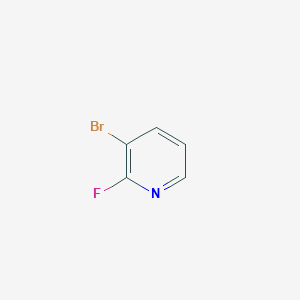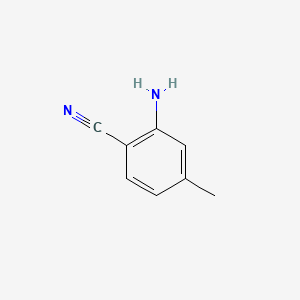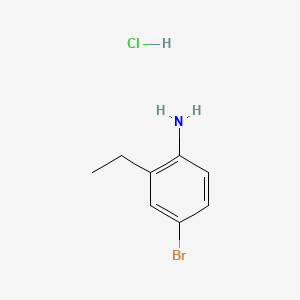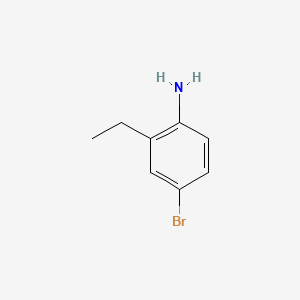
6-ブロモベンゾチアゾール
概要
説明
6-Bromobenzothiazole is a compound that is structurally related to benzothiazoles, a class of heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzothiazole ring can significantly alter the chemical and physical properties of the molecule and can be utilized in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with bromine substituents, can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source, allowing for better control over the stoichiometry and minimizing aromatic bromination caused by excess reagent . Another method includes a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to synthesize benzo[d]isothiazole . Additionally, regiospecific synthesis techniques have been developed to create substituted 2-arylbenzothiazoles, utilizing a bromine atom ortho to the anilido nitrogen to direct cyclization .
Molecular Structure Analysis
The molecular structure of bromobenzothiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the crystal structures of substituted amidino-benzothiazoles have been determined, revealing the orientation of the amidino moiety with respect to the benzothiazole ring and the formation of three-dimensional networks through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Bromobenzothiazole derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a reactive site for further functionalization. For example, the CuBr2-catalyzed annulation mentioned earlier leads to the formation of benzo[d]isothiazole, which can be further converted into N-aryl indoles via rhodium(III)-catalyzed ortho C-H activation . The reactivity of these compounds can be influenced by the electronic effects of different substituents, as seen in the synthesis of 6-amino-2-phenylbenzothiazole derivatives, where nitro derivatives were reduced to amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzothiazole derivatives are influenced by the pattern of substitution on the benzene ring. For instance, the solubility of halogenated benzotriazoles, which are structurally similar to benzothiazoles, decreases with an increase in the number of bromine atoms, and this is modulated by the pattern of substitution . The physicochemical properties, such as solubility and pKa values, are directly related to the electronic effects of different sites of substitution . Additionally, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have provided insights into its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have also been studied, indicating that the biological activities of the ligand are enhanced upon complexation with metal ions .
科学的研究の応用
有機合成
6-ブロモベンゾチアゾールは、様々な他の化学物質の合成に頻繁に使用される有機化合物です . この化合物は、幅広い物質の生成におけるビルディングブロックとして機能し、最終生成物にベンゾチアゾール環構造を寄与します .
医薬品の開発
6-ブロモベンゾチアゾールは、医薬品の開発に使用できます . この化合物のユニークな構造は、薬物分子の生物活性に貢献でき、臭素原子はさらなる官能基化のためのハンドルとして使用できます .
材料科学
材料科学において、6-ブロモベンゾチアゾールは新規材料の合成に使用できます . この化合物の芳香環構造は、安定性、剛性、電子特性などの材料の特性に寄与できます .
腐食防止
6-ブロモベンゾチアゾールは、硫酸中における銅の腐食防止剤として研究されています . そのため、金属部品が腐食性環境にさらされる業界において、潜在的に有用です .
染料と顔料の合成
6-ブロモベンゾチアゾールは、染料と顔料の合成に使用できます . ベンゾチアゾール環は、これらの物質の色に寄与でき、臭素原子は色を変更する他の基を結合するために使用できます .
研究開発
ユニークな構造を持つ比較的単純な化合物である6-ブロモベンゾチアゾールは、研究開発に役立ちます . この化合物は、化学反応の研究、新しい合成方法の試験、および新しい用途の開発に使用できます .
作用機序
Target of Action
6-Bromobenzothiazole, a derivative of benzothiazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound include various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their function and leading to changes in cellular processes. For instance, it has been reported that benzothiazole derivatives display antibacterial activity by inhibiting these enzymes . The exact mode of interaction between 6-Bromobenzothiazole and its targets is still under investigation.
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA and RNA. Similarly, the inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death .
Pharmacokinetics
It’s known that the compound can act as a corrosion inhibitor for copper in sulfuric acid, suggesting that it may have interesting chemical properties that could influence its bioavailability .
Result of Action
The result of 6-Bromobenzothiazole’s action is the inhibition of the growth of bacteria, due to the disruption of essential biochemical pathways . In addition, it has been found to have potent urease enzyme inhibition and nitric oxide scavenging activities .
Action Environment
The action of 6-Bromobenzothiazole can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor is affected by the concentration of the compound and the pH of the environment . More research is needed to fully understand how other environmental factors might influence the compound’s biological activity.
Safety and Hazards
将来の方向性
Benzothiazoles, including 6-Bromobenzothiazole, continue to be a significant area of research due to their wide range of biological activities and their role in the design of biologically active compounds . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .
生化学分析
Biochemical Properties
6-Bromobenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, 6-Bromobenzothiazole can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 6-Bromobenzothiazole and biomolecules are primarily driven by its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 6-Bromobenzothiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Bromobenzothiazole can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 6-Bromobenzothiazole exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes, which can lead to changes in metabolic flux and cellular homeostasis. The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity. Furthermore, 6-Bromobenzothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromobenzothiazole have been studied over various time frames. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 6-Bromobenzothiazole remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 6-Bromobenzothiazole can lead to sustained changes in cellular metabolism and function, highlighting its potential for prolonged biochemical modulation .
Dosage Effects in Animal Models
The effects of 6-Bromobenzothiazole in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects on metabolic pathways and cellular function. At higher doses, 6-Bromobenzothiazole can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
6-Bromobenzothiazole is involved in several metabolic pathways, interacting with key enzymes and cofactors. The compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. By modulating these pathways, 6-Bromobenzothiazole can alter metabolic flux and the levels of critical metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromobenzothiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of 6-Bromobenzothiazole are crucial for its efficacy and specificity in biochemical applications .
Subcellular Localization
The subcellular localization of 6-Bromobenzothiazole is a key determinant of its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of 6-Bromobenzothiazole to these compartments is mediated by post-translational modifications and specific targeting signals, which direct the compound to its sites of action .
特性
IUPAC Name |
6-bromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUISWKEOXIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383563 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53218-26-1 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 6-Bromobenzothiazole reported in the research?
A1: 6-Bromobenzothiazole and its derivatives have been primarily explored for their use as dye intermediates [, ] and corrosion inhibitors [, ]. For instance, researchers synthesized a series of azo disperse dyes from 6-Bromobenzothiazole, evaluating their performance on polyester fibers []. Simultaneously, studies investigated the efficacy of 6-Bromobenzothiazole as a corrosion inhibitor for copper in sulfuric acid [] and neutral chloride solutions [].
Q2: How effective is 6-Bromobenzothiazole as a corrosion inhibitor, and what mechanism does it employ?
A2: Studies show that 6-Bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at a 1mM concentration in a 0.5M H2SO4 solution []. It adsorbs onto the copper surface, creating a protective film []. This adsorption process follows the Langmuir adsorption model [, ]. Computational analyses, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, were employed to further elucidate the inhibition mechanism [, ].
Q3: What is the significance of the reaction between 6-Bromobenzothiazole derivatives and metal ions?
A3: Research indicates that derivatives of 6-Bromobenzothiazole, particularly azo dyes derived from it, exhibit color-producing properties upon complexation with specific metal ions [, , , ]. For instance, the compound 3-(6-bromobenzothiazole-2-azo)-2,6-dihydroxybenzoic acid forms colored complexes with various metal ions, including Ni2+, Fe2+, Fe3+, Cu2+, Ag+, Co2+, Pb2+, Cd2+, and Mg2+ [, , ]. This complexation and the resulting color changes are valuable for analytical applications, such as the spectrophotometric determination of metal ions in various samples [, , , ].
Q4: Has 6-Bromobenzothiazole been used in any pharmaceutical applications?
A4: While primarily explored for dyes and corrosion inhibition, one study investigated the use of 6-Bromobenzothiazole as an internal standard in a bioanalytical assay for ZMC1, a novel anticancer drug candidate []. This highlights the potential versatility of 6-Bromobenzothiazole in analytical chemistry within a pharmaceutical context.
Q5: Are there any studies on the environmental impact of 6-Bromobenzothiazole?
A5: The provided research papers primarily focus on synthesis, characterization, and specific applications of 6-Bromobenzothiazole. Currently, there's limited information available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q6: What synthetic routes are commonly employed for the synthesis of 6-Bromobenzothiazole and its derivatives?
A6: Researchers utilize various synthetic strategies for 6-Bromobenzothiazole derivatives. For instance, a regioselective one-pot synthesis of 2-Aryl-6-bromobenzothiazole from arylaldehyde and 2-aminothiophenol using phenyltrimethylammonium tribromide in the presence of a catalytic amount of antimony(III)bromide has been reported []. This approach provides an efficient route to specific 6-Bromobenzothiazole derivatives. Further research focuses on optimizing synthesis to enhance yields and explore alternative synthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
